molecular formula C16H16O3 B7962338 Methyl 2-(4-methoxyphenyl)-6-methylbenzoate

Methyl 2-(4-methoxyphenyl)-6-methylbenzoate

Cat. No.: B7962338
M. Wt: 256.30 g/mol
InChI Key: JCUIPTNGJIPBLW-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-6-methylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenyl)-6-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-(4-methoxyphenyl)-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxyphenyl)-6-methylbenzoate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-(4-hydroxyphenyl)-6-methylbenzoate.

    Reduction: 2-(4-methoxyphenyl)-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

Chemistry: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may be used in the development of new drugs targeting specific biological pathways or receptors.

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and ester groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    Methyl 2-(4-hydroxyphenyl)-6-methylbenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 2-(4-chlorophenyl)-6-methylbenzoate: Similar structure but with a chlorine atom instead of a methoxy group.

    Methyl 2-(4-nitrophenyl)-6-methylbenzoate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: Methyl 2-(4-methoxyphenyl)-6-methylbenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-5-4-6-14(15(11)16(17)19-3)12-7-9-13(18-2)10-8-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIPTNGJIPBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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